(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
Vue d'ensemble
Description
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C12H18ClN5O2 and its molecular weight is 299.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate, also known as SCH 546738, is a compound that has garnered attention due to its biological activity, particularly as a non-competitive antagonist of the CXCR3 receptor. This receptor plays a critical role in inflammatory responses and immune cell chemotaxis, making it a potential target for therapeutic interventions in various diseases.
- IUPAC Name : this compound
- Molecular Weight : 492.4 g/mol
- CAS Number : 906805-42-3
The primary mechanism of action for this compound involves its binding to the CXCR3 receptor with a high affinity of approximately 0.4 nM. This compound inhibits the receptor's interaction with its natural ligands, including CXCL9, CXCL10, and CXCL11, thus preventing T cell chemotaxis towards sites of inflammation .
Inhibition of Chemotaxis
This compound has demonstrated potent inhibition of CXCR3-mediated chemotaxis in human activated T cells, with an IC90 value around 10 nM. Such inhibition suggests its potential utility in treating conditions characterized by excessive inflammatory responses.
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potential efficacy in antimicrobial applications .
Pharmacokinetics
This compound is known to be orally active, suggesting favorable absorption characteristics that could enhance its therapeutic applicability.
Preclinical Models
In preclinical disease models, SCH 546738 has shown efficacy in reducing inflammation and modulating immune responses. Its role as a CXCR3 antagonist positions it as a candidate for therapeutic strategies aimed at diseases such as autoimmune disorders and certain cancers where CXCR3 is implicated .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that SCH 546738 exhibits unique properties among other CXCR3 antagonists:
Compound | Binding Affinity (nM) | Mechanism | Type |
---|---|---|---|
SCH 546738 | 0.4 | Non-competitive | Antagonist |
AMG 487 | ~1 | Competitive | Antagonist |
SCH 535390 | 0.6 | Competitive | Sulfonamide analog |
This table illustrates the superior binding affinity and non-competitive nature of SCH 546738 compared to similar compounds, potentially translating to enhanced therapeutic effects .
Propriétés
IUPAC Name |
methyl 3-amino-6-chloro-5-[(3S)-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJLBPSYCEDDR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.